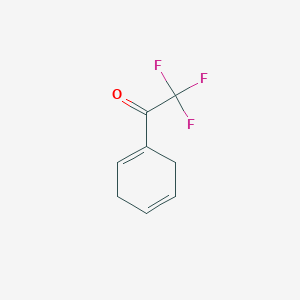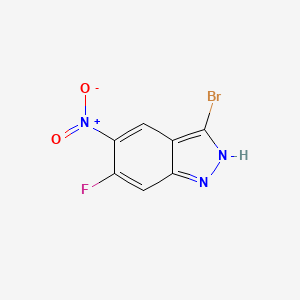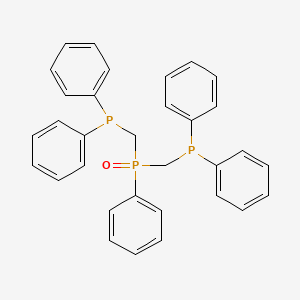
Bis(diphenylphosphinomethyl)phenylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(diphenylphosphinomethyl)phenylphosphine oxide is an organophosphorus compound known for its unique structure and properties. It is a white crystalline solid that functions as a ligand in coordination and organometallic chemistry. This compound is particularly notable for its ability to form stable complexes with various metals, making it valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(diphenylphosphinomethyl)phenylphosphine oxide can be synthesized through the free-radical-catalyzed addition of phenylphosphine to vinyldiphenylphosphine. The reaction typically involves the following steps:
Reactants: Phenylphosphine and vinyldiphenylphosphine.
Catalyst: A free-radical initiator such as azobisisobutyronitrile (AIBN).
Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The temperature is maintained around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature and pressure control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(diphenylphosphinomethyl)phenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
Bis(diphenylphosphinomethyl)phenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound is explored for its potential in biological imaging and as a probe for studying biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which bis(diphenylphosphinomethyl)phenylphosphine oxide exerts its effects involves its ability to coordinate with metal centers. The compound acts as a tridentate ligand, forming stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Comparación Con Compuestos Similares
Similar Compounds
Bis(diphenylphosphinoethyl)phenylphosphine: Similar in structure but with ethyl groups instead of methyl groups.
Bis(diphenylphosphinophenyl)phenylphosphine: Contains phenyl groups instead of methyl groups.
1,1,1-Tris(diphenylphosphinomethyl)ethane: A tripodal ligand with three phosphinomethyl groups.
Uniqueness
Bis(diphenylphosphinomethyl)phenylphosphine oxide is unique due to its specific coordination properties and stability. Its ability to form stable complexes with a wide range of metals makes it particularly valuable in catalysis and material science.
Propiedades
Fórmula molecular |
C32H29OP3 |
|---|---|
Peso molecular |
522.5 g/mol |
Nombre IUPAC |
[diphenylphosphanylmethyl(phenyl)phosphoryl]methyl-diphenylphosphane |
InChI |
InChI=1S/C32H29OP3/c33-36(32-24-14-5-15-25-32,26-34(28-16-6-1-7-17-28)29-18-8-2-9-19-29)27-35(30-20-10-3-11-21-30)31-22-12-4-13-23-31/h1-25H,26-27H2 |
Clave InChI |
NENOPSPISCHXLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CP(=O)(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


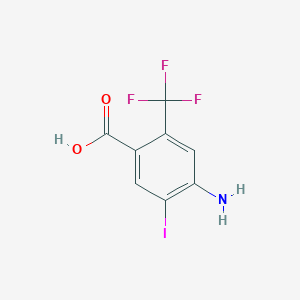
![Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12837909.png)


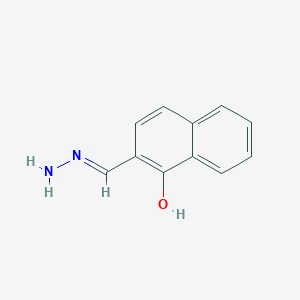
![(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride](/img/structure/B12837932.png)
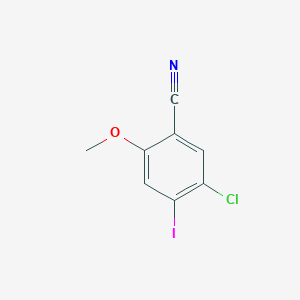
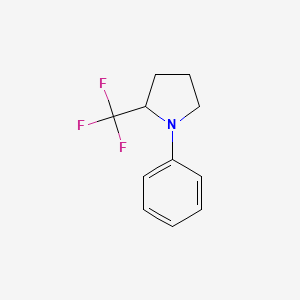

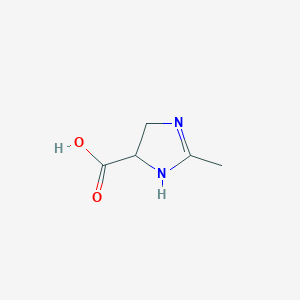

![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12837966.png)
